2-Fluorobenzophenone
Overview
Description
2-Fluorobenzophenone is an organic compound with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . It is a derivative of benzophenone, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
2-Fluorobenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Another method involves the condensation of o-fluorobenzoyl chloride with aniline derivatives under high-temperature conditions with zinc chloride as a catalyst . Industrial production methods often utilize similar reaction conditions but are optimized for higher yields and purity .
Chemical Reactions Analysis
2-Fluorobenzophenone undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: It can be oxidized to 2-fluorobenzoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
2-Fluorobenzophenone is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Fluorobenzophenone largely depends on its application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . In pharmaceutical applications, its mechanism of action is related to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . The specific molecular targets and pathways involved vary depending on the final product synthesized from this compound .
Comparison with Similar Compounds
2-Fluorobenzophenone can be compared with other fluorinated benzophenones, such as 4-Fluorobenzophenone and 4,4’-Difluorobenzophenone . These compounds share similar structural features but differ in the position and number of fluorine atoms on the benzene ring. The unique position of the fluorine atom in this compound imparts distinct reactivity and properties, making it suitable for specific applications .
Similar Compounds
- 4-Fluorobenzophenone
- 4,4’-Difluorobenzophenone
- 2-Chlorobenzophenone
- 2-Methylbenzophenone
Properties
IUPAC Name |
(2-fluorophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDQVMFSLLMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075389 | |
Record name | 2-Fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342-24-5 | |
Record name | 2-Fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 342-24-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Fluorobenzophenone has the molecular formula C13H9FO and a molecular weight of 200.20 g/mol. [, ]
A: Researchers have characterized this compound using various spectroscopic methods, including infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, ] These techniques provide valuable information about the compound's functional groups and structural features. For instance, IR and Raman spectroscopy reveal characteristic bands corresponding to the carbonyl group and C-F bond vibrations.
A: While this compound itself may not be a catalyst, it serves as a crucial starting material in synthesizing various compounds, some of which exhibit catalytic properties. []
A: Structural modifications of this compound can significantly impact its activity. For instance, introducing different substituents on the aromatic rings can alter its electronic properties and steric hindrance, ultimately affecting its binding affinity to target molecules. [, ] Researchers have investigated the SAR of this compound derivatives, aiming to optimize their potency and selectivity for specific applications.
ANone: Several analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:
- Gas Chromatography (GC): GC coupled with electron capture detection is a highly sensitive method for quantifying this compound and related compounds in biological samples like plasma. []
- Fluorescence Spectroscopy: Researchers have explored the fluorescence properties of this compound derivatives for applications in analytical chemistry, such as developing screening methods for drug detection in beverages. []
- Electroanalytical Techniques: Electrochemical methods, such as voltammetry, have been utilized to study the oxidative behavior of this compound derivatives and develop sensitive methods for their determination in various matrices. [, ]
A: this compound serves as a key intermediate in synthesizing various pharmaceuticals, including benzodiazepines and antifungal agents. [, , ] For example, it's used in the synthesis of flutrimazole, an antifungal medication.
A: Research indicates that this compound derivatives have potential applications in material science, particularly in developing fluorescent probes and sensors. [] Their unique photophysical properties make them suitable for detecting specific analytes or environmental conditions.
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